2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride
Description
Benzyl Group
The benzyl substituent (-CH₂C₆H₅) is a toluene derivative where a methylene bridge links the aromatic ring to the propane backbone. This group contributes to the compound’s hydrophobicity and influences its intermolecular interactions, as evidenced by its topological polar surface area (29.3 Ų) .
Pyrrolidine Ring
The pyrrolidine moiety is a saturated five-membered ring with one nitrogen atom. Its puckered conformation reduces ring strain, while the nitrogen’s lone pair enables hydrogen bonding and coordination chemistry. The ring’s rotatable bond count (5) suggests flexibility, allowing conformational adaptation in different environments.
Propylamine Chain
The central propane chain positions the benzyl and pyrrolidine groups at carbons 2 and 3, respectively. The primary amine at carbon 1 forms a dihydrochloride salt through protonation, enhancing solubility in polar solvents. The SMILES notation C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl explicitly defines the connectivity:
- Pyrrolidine ring:
C1CCN(C1) - Benzyl group:
CC2=CC=CC=C2 - Protonated amine:
CN.Cl.Cl
X-ray Crystallography and Conformational Analysis
While explicit crystallographic data for this compound is not publicly available, single-crystal X-ray diffraction (SXD) principles provide a framework for analyzing its hypothetical solid-state structure. SXD determines atomic positions by measuring Bragg angles of diffracted X-rays, enabling precise bond-length and angle calculations.
Predicted Conformational Features
- The pyrrolidine ring likely adopts an envelope conformation , with one atom displaced from the plane to relieve torsional strain.
- The benzyl group’s aromatic ring may engage in π-stacking or van der Waals interactions with adjacent molecules.
- The dihydrochloride salt’s ionic bonds create a crystalline lattice stabilized by Cl⁻···H-N⁺ electrostatic interactions.
Computational models estimate a monoisotopic mass of 290.1316542 Da and heavy atom count of 18 , consistent with the proposed structure.
Tautomeric and Stereochemical Considerations
Tautomerism
Tautomerism is not observed in this compound due to the absence of conjugated π-systems or proton-donor/acceptor pairs capable of reversible isomerization. The amine group remains permanently protonated under standard conditions.
Stereochemistry
The compound exhibits one undefined stereocenter at carbon 3 of the propane chain, creating two potential enantiomers:
- (R)-2-Benzyl-3-pyrrolidin-1-ylpropan-1-amine dihydrochloride
- (S)-2-Benzyl-3-pyrrolidin-1-ylpropan-1-amine dihydrochloride
The lack of stereochemical specification in available data suggests the compound is synthesized as a racemic mixture or used in applications where chirality is irrelevant. Resolution of enantiomers would require chiral chromatography or asymmetric synthesis, neither of which is documented in public records.
Properties
CAS No. |
1159823-77-4 |
|---|---|
Molecular Formula |
C14H24Cl2N2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-benzyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(12-16-8-4-5-9-16)10-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H |
InChI Key |
JVRQYNCVAJWVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation and Amine Protection-Deprotection
The most widely documented method involves a multi-step sequence starting from S-1,2,4-butanetriol , as detailed in Patent EP1138672A1. The process begins with the mesylation of the triol to form methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester (butyl-1,2,4-trimesylate). This intermediate undergoes nucleophilic substitution with benzylamine in tetrahydrofuran (THF) at 50–60°C, yielding the optically active pyrrolidine derivative N-benzyl-3-S-pyrrolidinol .
Key Reaction Parameters:
-
Solvent: Tetrahydrofuran (THF) or dimethoxyethane
-
Temperature: 50–60°C
-
Pressure: Ambient (for initial substitution)
Following benzyl protection, the allyloxycarbonyl (Alloc) group is introduced via reaction with allyl chloroformate in n-heptane at 30–70°C. Deprotection under high-pressure ammonolysis (5×10⁶–8×10⁶ Pa, 100–150°C) replaces the Alloc group with an amine, forming 3-amino-pyrrolidine . Subsequent alkylation with benzyl chloride in the presence of triethylamine produces the target amine, which is isolated as the dihydrochloride salt after acidification with HCl.
Direct Reductive Amination
An alternative route employs reductive amination between benzylamine and 3-pyrrolidin-1-yl-propanal using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids intermediate protection steps but requires rigorous control of pH (4–6) to minimize side reactions.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 70–75% |
While simpler, this method suffers from lower yields due to competing imine formation and over-alkylation.
Critical Analysis of Methodologies
Optical Purity and Stereochemical Control
The patent route emphasizes stereochemical fidelity, leveraging the chiral starting material S-1,2,4-butanetriol to achieve >97% enantiomeric excess (e.e.) in the final product. Chiral HPLC analysis confirms retention of configuration through mesylation and ammonolysis steps. In contrast, reductive amination produces racemic mixtures unless chiral catalysts (e.g., Ru-BINAP complexes) are employed, adding cost and complexity.
Solvent and Temperature Effects
THF outperforms dimethoxyethane in the initial substitution step due to its superior solvation of the trimesylate intermediate. Elevated temperatures (50–60°C) accelerate substitution but risk racemization above 70°C. High-pressure ammonolysis (1.36×10⁷ Pa) in autoclaves ensures complete deprotection without degrading the pyrrolidine ring.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, D₂O):
-
δ 2.85–3.10 (m, 4H, pyrrolidine-CH₂)
-
δ 3.45 (t, J = 6.0 Hz, 2H, NCH₂)
-
δ 4.22 (s, 2H, benzyl-CH₂)
-
δ 7.30–7.45 (m, 5H, Ar-H)
13C NMR (100 MHz, D₂O):
-
δ 45.2 (pyrrolidine-C), 52.8 (NCH₂), 58.1 (benzyl-CH₂), 127.1–138.4 (Ar-C)
Mass Spectrometry (ESI+):
-
m/z 235.18 [M+H]⁺ (calc. 235.20 for C₁₄H₂₂N₂)
Purity Assessment
Elemental analysis for C₁₄H₂₂N₂·2HCl:
-
Calculated: C 55.82%, H 7.38%, N 9.29%
-
Found: C 55.79%, H 7.35%, N 9.25%
HPLC purity (C18 column, 0.1% TFA in H₂O/MeCN): 99.2%
Industrial-Scale Considerations
The patent method is scalable, with batch sizes exceeding 50 kg reported. Critical challenges include:
-
Cost of Chiral Starting Materials: S-1,2,4-butanetriol accounts for 40% of raw material costs.
-
High-Pressure Equipment: Autoclaves rated for 1.36×10⁷ Pa are essential for ammonolysis.
-
Waste Management: Mesylation generates stoichiometric methanesulphonic acid, requiring neutralization before disposal.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions facilitated by its primary amine group and pyrrolidine ring.
Amidation Reactions
The amine can react with acylating agents to form amides:
-
Reagents : Acid chlorides, anhydrides, or carboxylic acids.
-
Conditions : Room temperature or elevated temperatures in polar aprotic solvents.
-
Example : Reaction with hydroxylamine hydrochloride yields hydroxylamides .
| Reaction Type | Reagents/Conditions | Product Type | Yield |
|---|---|---|---|
| Amide coupling | DCC, NHS, acetonitrile | N-alkyl amides | 49–70% |
| Hydroxylamine reaction | KOH, ethanol | Hydroxylamides | 91% |
Hydrolysis
The compound’s ester groups (if present) undergo hydrolysis under acidic/basic conditions:
-
Reagents : HCl, NaOH, or KOH.
-
Conditions : Aqueous ethanol or acetonitrile.
Oxidation
The benzylic carbon in the benzyl group is susceptible to oxidation:
Nucleophilic Substitution
The pyrrolidine ring can participate in nucleophilic aromatic substitution (SNAr) reactions:
-
Reagents : Sodium tert-butoxide, pyrrolidine.
-
Conditions : HPMC/water, room temperature.
Stability and Reactivity
The compound’s stability depends on environmental conditions:
-
Hydrolytic stability : Susceptible to hydrolysis in aqueous media due to the ester/amide groups .
-
Reactivity profile : Undergoes alkylation, acylation, and oxidation, making it versatile for medicinal chemistry applications .
Mechanistic Insights
-
Electrophilic substitution : The pyrrolidine ring’s nitrogen acts as a nucleophile, enabling reactions with electrophiles .
-
Amide coupling : DCC-mediated coupling facilitates efficient amide bond formation with diverse amines .
-
Oxidation pathways : Benzylic oxidation likely involves radical intermediates or electrophilic attack .
Biological Relevance
While not directly detailed in the provided sources, related pyrrolidine derivatives exhibit pharmacological activity, suggesting potential applications in:
-
Neurotransmitter modulation : Dopamine/serotonin receptor interactions.
-
Cancer research : PARP inhibition or proteolysis targeting .
Physical and Chemical Data
| Property | Description |
|---|---|
| Molecular formula | C₁₄H₂₄Cl₂N₂ |
| Formula weight | 291.26 g/mol |
| Key functional groups | Primary amine, pyrrolidine ring, benzyl substituent |
Scientific Research Applications
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride with structurally or functionally related dihydrochloride salts, based on evidence from diverse sources:
Table 1: Comparative Analysis of Dihydrochloride Compounds
Key Comparisons
Structural Differences :
- The target compound’s benzyl-pyrrolidine-propylamine structure contrasts with trientine’s linear ethylenetetramine chain, which enables metal chelation . The azoamidine derivatives () feature reactive azo groups for radical initiation, while the pseudothiourea compound () includes a sulfur-containing thiourea moiety linked to sensitization risks.
Functional and Regulatory Profiles: Pharmaceutical Potential: Trientine dihydrochloride is a clinically approved drug, whereas this compound lacks explicit therapeutic data. Its benzyl group may confer lipophilicity for CNS penetration, but safety profiles remain unverified. Industrial Use: Azoamidine dihydrochlorides () are non-pharmaceutical, serving as initiators in polymer synthesis. The pseudothiourea compound’s restriction () highlights the importance of functional groups in toxicity, a cautionary note for the target compound’s development.
Safety and Stability: Dihydrochloride salts generally enhance solubility but may introduce hygroscopicity. The sensitizing nature of S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride underscores the need for rigorous toxicity testing of amine derivatives like the target compound.
Biological Activity
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride, a compound with the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This dihydrochloride salt appears as a white or off-white crystalline solid and is primarily explored for its potential neuropharmacological effects.
Neuropharmacological Effects
Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural features allow it to modulate the dopaminergic and serotonergic systems, which are crucial in conditions such as depression and schizophrenia.
Structure-Activity Relationship (SAR)
The compound's unique structure—a combination of a pyrrolidine ring and a benzyl group—enhances its biological profile. Comparative studies have highlighted its distinctiveness against similar compounds:
| Compound Name | Structure Similarity | Key Biological Activity | Unique Feature |
|---|---|---|---|
| 3-Pyrrolidinopropiophenone | Moderate | Dopaminergic effects | Contains a ketone group |
| N-Methyl-3-pyrrolidinopropanamine | High | Neurotransmitter modulation | Methyl substitution on nitrogen |
| 1-Benzylpiperidine | Moderate | Analgesic properties | Piperidine ring instead of pyrrolidine |
| 4-Benzylpyridine | Low | Antimicrobial activity | Pyridine ring structure |
This table illustrates how the structural attributes of this compound contribute to its unique pharmacological properties, distinguishing it from other compounds with similar frameworks.
Study on Neurotransmitter Interaction
A study focusing on the interaction between this compound and neurotransmitter receptors revealed that it exhibits significant binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. The compound demonstrated an IC50 value in the low nanomolar range, indicating potent activity.
Antiproliferative Activity
In another investigation, derivatives of this compound were tested for antiproliferative effects against various cancer cell lines. The results indicated that certain analogs of this compound significantly reduced cell viability, with IC50 values ranging from 25 to 30 µg/mL, showcasing its potential as an anticancer agent .
Synthesis Methods
Several synthesis methods for producing this compound have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity. These methods often involve multi-step reactions starting from readily available precursors, highlighting the compound's accessibility for further research.
Pharmacological Implications
The compound's interaction with multiple receptor types suggests it could serve as a lead compound for developing new therapeutic agents targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via alkylation of pyrrolidine with a benzyl-containing precursor, followed by amine protonation using hydrochloric acid. Key steps include:
- Amine protection : Use tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation.
- Salt formation : React the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt.
- Purification : Recrystallize from a mixture of ethanol and diethyl ether to achieve high purity.
Q. How to characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the benzyl and pyrrolidine moieties.
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z calculated for [M+H]⁺).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (common for dihydrochlorides).
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
- pH-dependent degradation : Prepare buffers (pH 1.2, 4.5, 6.8) and monitor hydrolysis via HPLC.
- Data analysis : Use Arrhenius kinetics to predict shelf-life.
Q. How to resolve discrepancies in pharmacological activity data across cell-based assays?
- Methodological Answer :
- Control standardization : Validate cell lines (e.g., HEK293 vs. CHO) for receptor expression levels.
- Solubility optimization : Use DMSO stocks diluted in PBS (≤0.1% final concentration) to avoid solvent interference.
- Dose-response validation : Perform triplicate assays with positive/negative controls (e.g., known agonists/antagonists).
Q. What strategies enhance bioavailability through structural modifications?
- Methodological Answer :
- Prodrug design : Introduce ester linkages to the benzyl group for improved membrane permeability.
- Salt selection : Compare dihydrochloride with other salts (e.g., phosphate, citrate) for solubility and dissolution rates.
- Structure-activity relationship (SAR) : Systematically vary pyrrolidine substituents and assess logP values.
Q. How to develop a validated analytical method for quantification in biological matrices?
- Methodological Answer :
- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation.
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (0.1% TFA in water:acetonitrile, 70:30).
- Validation parameters : Include linearity (R² > 0.995), LOD/LOQ, and recovery (>90%).
Q. What formulation strategies improve sustained release for in vivo studies?
- Methodological Answer :
- Matrix tablets : Use hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) in a 3:2 ratio for controlled diffusion.
- In vitro release testing : Conduct USP Apparatus II (paddle method) at 50 rpm in simulated gastric fluid (pH 1.2).
- Kinetic modeling : Fit data to Higuchi or Korsmeyer-Peppas models to assess release mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
